molecular formula C18H19N3O5 B3494306 N-{2-[(isopropylamino)carbonyl]phenyl}-4-methoxy-3-nitrobenzamide

N-{2-[(isopropylamino)carbonyl]phenyl}-4-methoxy-3-nitrobenzamide

Cat. No.: B3494306
M. Wt: 357.4 g/mol
InChI Key: LXSLUZYEXYDEFR-UHFFFAOYSA-N
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Description

N-{2-[(isopropylamino)carbonyl]phenyl}-4-methoxy-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with specific functional groups that contribute to its reactivity and utility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(isopropylamino)carbonyl]phenyl}-4-methoxy-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzamide core The process may include nitration, methoxylation, and subsequent coupling reactions to introduce the isopropylamino and carbonyl groups

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(isopropylamino)carbonyl]phenyl}-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

N-{2-[(isopropylamino)carbonyl]phenyl}-4-methoxy-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-{2-[(isopropylamino)carbonyl]phenyl}-4-methoxy-3-nitrobenzamide exerts its effects involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The isopropylamino group may facilitate binding to proteins or enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid from black pepper with similar structural features and biological activities.

    Benzimidazoles: A class of compounds with a benzene ring fused to an imidazole ring, sharing some chemical properties with N-{2-[(isopropylamino)carbonyl]phenyl}-4-methoxy-3-nitrobenzamide.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its diverse applications in research and industry set it apart from other similar compounds.

Properties

IUPAC Name

4-methoxy-3-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-11(2)19-18(23)13-6-4-5-7-14(13)20-17(22)12-8-9-16(26-3)15(10-12)21(24)25/h4-11H,1-3H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSLUZYEXYDEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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